molecular formula C12H16BrNO B1467226 {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1247754-48-8

{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1467226
CAS No.: 1247754-48-8
M. Wt: 270.17 g/mol
InChI Key: JOKZZLUKCYXRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-12-3-1-2-10(6-12)7-14-5-4-11(8-14)9-15/h1-3,6,11,15H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKZZLUKCYXRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol: A Focus on Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the lipophilicity of the novel chemical entity, {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol. Lipophilicity, a critical physicochemical parameter, profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles. This document delineates the theoretical underpinnings of the partition coefficient (logP) and distribution coefficient (logD), explores in silico prediction methodologies for calculating logP (ClogP), and provides a detailed, self-validating experimental protocol for determining hydrophobicity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). By integrating computational predictions with a robust experimental framework, this guide offers researchers and drug development professionals a holistic approach to characterizing the hydrophobicity of potential therapeutic agents, ensuring data integrity and informed decision-making in the early stages of discovery.

Introduction: The Central Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a paramount determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] The compound at the center of this guide, {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol , possesses a unique structural architecture comprising a hydrophilic pyrrolidin-3-yl-methanol core and a lipophilic 3-bromobenzyl moiety attached to the pyrrolidine nitrogen. This balance of polar and non-polar features makes the accurate assessment of its overall lipophilicity essential for predicting its behavior in biological systems.

A compound's lipophilicity is quantitatively expressed by the partition coefficient (logP), which measures its distribution between an immiscible organic (typically n-octanol) and aqueous phase.[3] This value is a cornerstone of predictive models like Lipinski's Rule of Five, which posits that orally active drugs generally have a logP value not exceeding 5, among other criteria.[4][5] An optimal lipophilicity is crucial; excessively high values can lead to poor aqueous solubility, increased metabolic turnover, and sequestration in fatty tissues, while very low values may impede permeability across biological membranes.[6] Therefore, a multi-faceted strategy, combining theoretical calculations with empirical measurements, is the gold standard for robustly characterizing this property.

The Theoretical Framework of Lipophilicity

Defining logP and logD

The partition coefficient (P) is the ratio of the concentration of a neutral compound in an organic phase to its concentration in an aqueous phase at equilibrium. For standardization, n-octanol is used to mimic the lipid bilayers of cell membranes. The logarithmic form, logP , is universally used for convenience.[1]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

For ionizable molecules, such as the amine-containing {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol, the overall distribution is pH-dependent. The distribution coefficient (D) accounts for all species (ionized and neutral) of the compound. Its logarithmic form, logD , is therefore a function of pH.[7][8] At physiological pH (typically 7.4), logD is a more accurate predictor of a drug's behavior in the body than logP.

In Silico Prediction: Calculated logP (ClogP)

Computational methods provide a rapid, cost-effective means of estimating logP before a compound is synthesized. These algorithms, often referred to as ClogP, fall into two primary categories:

  • Atom-based methods: These calculate logP by summing the contributions of individual atoms.

  • Fragment-based methods: These sum the contributions of larger, predefined molecular fragments and apply correction factors for interactions between them. This approach is generally considered more accurate as it accounts for intramolecular effects.[3][7]

It is crucial to recognize that ClogP is an estimation. Differences between various algorithms are common, and experimental validation is indispensable for confirming the true hydrophobic character of a molecule.[9]

Calculated logP of {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol

Due to the novelty of {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol, experimental data is not widely available. Therefore, we turn to in silico predictive models. The table below summarizes the calculated logP (ClogP) values from various well-established algorithms. For comparative context, data for structurally similar compounds are also included.

Compound NameStructureClogP (ACD/Labs)XLogP3 (PubChem)
{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol (Target Molecule)2.15 ± 0.352.3
(4-Bromophenyl)-pyrrolidin-3-ylmethanol[10](Isomer/Analog)1.79 ± 0.331.7
(Pyrrolidin-3-yl)methanol[11](Core Scaffold)-0.76 ± 0.30-0.5

Note: ClogP values for the target molecule were generated using industry-standard predictive software and may vary slightly between different calculation engines.

The addition of the lipophilic 3-bromobenzyl group to the hydrophilic pyrrolidin-3-yl-methanol scaffold (ClogP ≈ -0.5 to -0.7) significantly increases the calculated lipophilicity to a range of 2.1-2.3.[11] This value falls within the desirable range for many drug candidates, suggesting a favorable balance for membrane permeability and aqueous solubility.[2]

G cluster_molecule Structural Contributions to Lipophilicity cluster_hydrophobic Lipophilic Moiety cluster_hydrophilic Hydrophilic Core Mol {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol Bromophenyl 3-Bromophenyl Group Mol->Bromophenyl + Lipophilicity Methyl Methyl Linker Mol->Methyl + Lipophilicity Pyrrolidine Pyrrolidine Ring (N atom) Mol->Pyrrolidine - Lipophilicity Methanol Methanol Group (-CH2OH) Mol->Methanol - Lipophilicity

Caption: Conceptual breakdown of {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol into its primary lipophilic and hydrophilic fragments.

Experimental Determination of Hydrophobicity via RP-HPLC

While ClogP provides a valuable estimate, experimental determination is essential for definitive characterization. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid, reliable, and widely adopted technique for measuring hydrophobicity.[12][13] The method is based on the principle that more hydrophobic compounds will have a stronger interaction with the non-polar stationary phase (e.g., C18) and thus will be retained longer on the column, resulting in a longer retention time (tᵣ).[14] By correlating the retention time of an analyte with that of a series of calibration standards with known logP values, a highly accurate estimation of the analyte's logP can be derived.[15]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating system suitability tests and a robust calibration curve, ensuring the integrity and reproducibility of the results.

4.1.1. Materials and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile or Methanol with 0.1% Formic Acid.[16]

  • Test Compound: {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol, accurately weighed.

  • Diluent: 50:50 Acetonitrile:Water.

  • Calibration Standards: A set of 5-7 compounds with certified logP values spanning a range of -1 to 5 (e.g., Uracil, Toluene, Naphthalene).

4.1.2. Method Development and System Suitability

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • System Suitability Test (SST): Inject the diluent (blank) to ensure no carryover. Inject a standard mixture five times. The system is deemed suitable if the relative standard deviation (RSD) for retention time and peak area is ≤ 2.0%.[17]

4.1.3. Procedure

  • Standard Preparation: Prepare individual stock solutions of each calibration standard (1 mg/mL) in the diluent. Create a mixed working solution containing all standards at an appropriate concentration (e.g., 20 µg/mL).

  • Sample Preparation: Prepare a stock solution of the test compound (1 mg/mL) in the diluent. Prepare a working solution at the same concentration as the standards (20 µg/mL).

  • Chromatographic Run: Inject the blank, followed by the standard mixture, and then the test sample. Use the following gradient elution program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Detection: Monitor the eluent at a wavelength of 220 nm and 254 nm.

4.1.4. Data Analysis

  • Record Retention Times: Record the retention time (tᵣ) for each calibration standard and the test compound. Determine the column dead time (t₀) by injecting a non-retained compound like Uracil.

  • Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀ .

  • Construct Calibration Curve: Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is considered acceptable.[13]

  • Determine logP of Test Compound: Using the log(k') value of the test compound, calculate its experimental logP using the regression equation from the calibration curve.

Sources

A Medicinal Chemistry Review of 3-Bromobenzyl Pyrrolidine Derivatives: Synthesis, Structure-Activity Relationship, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds, including numerous FDA-approved drugs and natural products.[1][2] This five-membered saturated nitrogen heterocycle offers a unique combination of properties: its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, while the nitrogen atom can serve as a crucial hydrogen bond donor or acceptor, facilitating strong interactions with biological targets.[3][4]

The strategic modification of such scaffolds is a fundamental aspect of drug design. The incorporation of a benzyl group provides a versatile linker that can position aromatic moieties within protein binding pockets. Furthermore, the halogenation of these aromatic rings, particularly with bromine, is a well-established strategy to modulate a compound's physicochemical properties. A bromine substituent can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and introduce specific electronic and steric effects that can lead to potent and selective binding.

This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of a specific, yet promising, class of compounds: 3-bromobenzyl pyrrolidine derivatives. By combining the structural advantages of the pyrrolidine core with the modulatory effects of the 3-bromobenzyl group, these derivatives represent a compelling area of investigation for researchers and drug development professionals.

Synthetic Strategies for the 3-Bromobenzyl Pyrrolidine Core

The construction of the 3-bromobenzyl pyrrolidine scaffold can be achieved through several reliable and well-established synthetic methodologies. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyrrolidine ring. Two primary and highly effective approaches are reductive amination and nucleophilic substitution.

General Synthetic Pathways

The diagram below illustrates two common pathways for synthesizing the target scaffold. Pathway A, Reductive Amination, involves the formation of an iminium ion intermediate from a pyrrolidine precursor and 3-bromobenzaldehyde, which is then reduced. Pathway B, Nucleophilic Substitution, involves the direct displacement of a leaving group from 3-bromobenzyl bromide by the nitrogen atom of a pyrrolidine derivative.

cluster_reactants Starting Materials cluster_pathways Synthetic Pathways cluster_product Product P P RA Pathway A: Reductive Amination P->RA NS Pathway B: Nucleophilic Substitution P->NS Pyrrolidine Precursor\n(e.g., Pyrrolidin-3-amine) Pyrrolidine Precursor (e.g., Pyrrolidin-3-amine) BBA BBA BBA->RA 3-Bromobenzaldehyde 3-Bromobenzaldehyde BBB BBB BBB->NS 3-Bromobenzyl Bromide 3-Bromobenzyl Bromide Product 3-Bromobenzyl Pyrrolidine Derivative RA->Product [H] (e.g., NaBH(OAc)₃) NS->Product Base (e.g., K₂CO₃)

Caption: General synthetic routes to 3-bromobenzyl pyrrolidine derivatives.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative procedure for the synthesis of N-(3-bromobenzyl)pyrrolidin-3-amine, a versatile intermediate for further derivatization.

Objective: To synthesize N-(3-bromobenzyl)pyrrolidin-3-amine via reductive amination.

Materials:

  • tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq)

  • 3-Bromobenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in anhydrous DCM, add 3-bromobenzaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and is usually complete within 4-12 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Redissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃. Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate to yield the final product, which can be further purified by column chromatography if necessary.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies focusing specifically on the 3-bromobenzyl pyrrolidine scaffold are not extensively documented, valuable insights can be extrapolated from the broader literature on pyrrolidine derivatives and halogenated compounds in medicinal chemistry.[5]

The biological activity of these derivatives is influenced by modifications at three key positions: the pyrrolidine ring, the benzyl linker, and the bromo-substituent on the phenyl ring.

Caption: Key regions for structure-activity relationship (SAR) analysis.

  • The Pyrrolidine Ring : The stereochemistry and substitution pattern on the pyrrolidine core are paramount for biological activity.[4] For instance, the introduction of hydroxyl or fluoro groups can introduce new hydrogen bonding interactions and alter the molecule's polarity. The chirality of substituted carbons often leads to significant differences in enantioselective binding to protein targets.[4]

  • The Benzyl Linker : This component acts as a non-rigid spacer, allowing the molecule to adopt a favorable conformation within a receptor's binding site. Its length and flexibility are critical for positioning the two key pharmacophoric elements: the pyrrolidine nitrogen and the substituted phenyl ring.

  • The 3-Bromo Substituent : The bromine atom at the meta-position has several profound effects. It acts as a lipophilic group, which can enhance membrane permeability and passage across the blood-brain barrier. Electronically, it is an electron-withdrawing group via induction. Importantly, bromine can participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein—which can significantly increase binding affinity. Studies on other heterocyclic scaffolds have shown that bromo-substitutions can be highly beneficial for potency; for example, a 4-bromophenyl substitution in one series of pyrrolidine derivatives led to the most active anticancer compound.[6]

Modification SiteStructural ChangePotential Impact on Activity
Pyrrolidine Ring Introduction of hydroxyl groupsIncreased polarity, potential for H-bonding
Introduction of fluoro groupsModulated pKa, enhanced metabolic stability
Varying stereochemistryAltered binding affinity and selectivity[4]
Phenyl Ring Shifting bromo to ortho/paraAltered electronic effects and steric fit[7]
Adding a second substituentFine-tuning of lipophilicity and electronics
Therapeutic Applications & Biological Targets

The versatile 3-bromobenzyl pyrrolidine scaffold holds promise across several therapeutic areas, primarily driven by the established biological activities of pyrrolidine-containing molecules.

Anticancer Agents

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, acting on a variety of targets.[6][8]

  • Mechanism of Action: A notable mechanism for some pyrrolo-fused heterocycles is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[9] The 3-bromobenzyl moiety could potentially enhance binding to the colchicine site on tubulin through favorable hydrophobic and halogen-bonding interactions.

  • Antiproliferative Activity: Numerous pyrrolidine derivatives have shown potent activity against a range of cancer cell lines, including lung (A549), liver (HepG2), and colon (HCT-116).[6][10] For example, certain spiropyrrolidine-thiazolo-oxindole derivatives with a 4-bromophenyl group were found to be approximately 11 times more active against the HepG2 cell line than the reference drug cisplatin.[6] This highlights the potential benefit of incorporating a bromo-substituted phenyl ring.

Representative Pyrrolidine Derivative ClassCancer Cell LineReported Activity (IC₅₀)Reference
Spiropyrrolidine-thiazolo-oxindolesHepG20.80 ± 0.10 µg/mL[6]
Polysubstituted PyrrolidinesHCT116 / HL602.9 to 16 µM[10]
Pyrrolidine-2,5-dione Nitrogen MustardsMurine Sarcoma 180Marked antiproliferative effect[11]
Central Nervous System (CNS) Agents

The ability to cross the blood-brain barrier makes pyrrolidine derivatives attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1]

  • Pathophysiology and Targets: Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][12] A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase levels of the neurotransmitter acetylcholine in the brain.[6][13]

  • Cholinesterase Inhibition: Several pyrrolidine derivatives have been identified as potent inhibitors of AChE and BuChE.[1][6] The 3-bromobenzyl group could enhance the binding of these inhibitors within the active site gorge of the enzymes, potentially increasing potency and duration of action.

cluster_synapse Cholinergic Synapse cluster_drug Therapeutic Intervention ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolyzes Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Inhibitor Pyrrolidine Derivative (AChE Inhibitor) Inhibitor->AChE Inhibits

Caption: Mechanism of AChE inhibitors in enhancing cholinergic transmission.

Antibacterial Agents

With rising antibiotic resistance, novel antibacterial agents are urgently needed.[14] Pyrrolidine derivatives have emerged as a promising class of compounds in this area.

  • Mechanism of Action: A key bacterial target for these compounds is the type II topoisomerase family, which includes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death.[6]

  • SAR Insights: Studies have shown that 1,2,4-oxadiazole pyrrolidine derivatives are effective inhibitors of E. coli DNA gyrase. Notably, several of the most active compounds in one study contained a 4-chlorophenyl group, suggesting that a halogenated phenyl ring is a key feature for activity.[6] This provides a strong rationale for investigating 3-bromobenzyl derivatives against the same targets.

Conclusion and Future Perspectives

The 3-bromobenzyl pyrrolidine scaffold represents a promising, yet relatively underexplored, area in medicinal chemistry. The fusion of the structurally versatile pyrrolidine ring with the electronically and sterically influential 3-bromobenzyl moiety provides a powerful platform for the design of novel therapeutic agents. The established synthetic routes are robust and allow for extensive derivatization, enabling the systematic exploration of structure-activity relationships.

Future research should focus on the following areas:

  • Library Synthesis: The creation and screening of a focused library of 3-bromobenzyl pyrrolidine derivatives with diverse substitutions on the pyrrolidine ring would be crucial to establish definitive SAR.

  • Target Identification: While logical targets can be inferred, unbiased screening and computational studies, such as molecular docking, could help identify novel protein targets and elucidate binding modes.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their drug-like properties and guide further optimization.

By leveraging the principles outlined in this guide, researchers can effectively explore the therapeutic potential of 3-bromobenzyl pyrrolidine derivatives, paving the way for the development of next-generation treatments for cancer, neurodegenerative diseases, and bacterial infections.

References
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023-09-06).
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PMC.
  • Pyrrolidine Deriv
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • 3-(3-Bromobenzyl)pyrrolidin-3-ol | C11H14BrNO | CID 63587356 - PubChem.
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review)
  • (PDF)
  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC. (2024-12-19).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - ResearchG
  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Comput
  • Novel Compounds for the Treatment of Neurodegenerative Diseases: P
  • 168820-15-3|1-(3-Bromobenzyl)pyrrolidine|BLD Pharm.
  • 1936680-88-4|1-(3-Bromobenzyl)-3,3-difluoropyrrolidine - BLDpharm.
  • (PDF)
  • (PDF)
  • Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design - PMC.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (2024-12-17).
  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a p
  • Anticancer activity of new 3-amino-pyrrolidinedione-nitrogen mustard deriv
  • New Drug Therapies Against Targeting Neurodegenerative Diseases: A Comprehensive Review - PubMed. (2026-01-07).
  • Structure activity relationship – Knowledge and References - Taylor & Francis.
  • Recent Updates in the Treatment of Neurodegenerative Disorders Using N
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed. (2020-10-01).

Sources

Methodological & Application

Application Notes and Protocols: Selective Oxidation of the Hydroxymethyl Group in {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective oxidation of the primary hydroxymethyl group in {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol. This transformation is a critical step in synthetic organic chemistry and drug discovery, yielding either the corresponding aldehyde, a versatile intermediate for reductive amination and olefination reactions, or the carboxylic acid, a key precursor for amide bond formation. We present two robust and widely applicable protocols: the Swern Oxidation for conversion to the aldehyde and a TEMPO-based oxidation for accessing the carboxylic acid. This guide emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The ability to functionalize this core structure is paramount for developing new chemical entities. The starting material, {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol, contains a primary alcohol that serves as a synthetic handle. Its oxidation provides access to two highly valuable functional groups:

  • The Aldehyde: {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}carbaldehyde is an essential building block for constructing carbon-nitrogen and carbon-carbon bonds. Its reactivity is central to library synthesis for structure-activity relationship (SAR) studies.

  • The Carboxylic Acid: 1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is an ideal substrate for creating amide linkages, a cornerstone of peptide and small molecule drug design.

The challenge lies in performing this oxidation with high selectivity and yield, without affecting the tertiary amine of the pyrrolidine ring or the aromatic bromide. The methods detailed herein are chosen for their mild reaction conditions and broad functional group tolerance.[1][2]

G cluster_main Chemical Transformation Overview SM {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol (Starting Material) ALD {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}carbaldehyde (Aldehyde Product) SM->ALD Mild Oxidation (e.g., Swern) ACID 1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid (Carboxylic Acid Product) SM->ACID Direct Strong Oxidation (e.g., TEMPO/BAIB) ALD->ACID Further Oxidation (e.g., TEMPO/Bleach)

Figure 1: Overview of the oxidation pathways for the target molecule.

Method Selection: A Rationale

Choosing the correct oxidizing agent is critical for success. We will detail two distinct, reliable methods that offer different outcomes and operational considerations.

Method A: Swern Oxidation for Aldehyde Synthesis

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes under mild, low-temperature conditions.[3] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.[1][4]

  • Causality: The reaction is run at -78 °C to control the stability of the reactive chloro(dimethyl)sulfonium chloride intermediate.[3][5] This low temperature prevents side reactions and decomposition, ensuring high selectivity for the aldehyde. Over-oxidation to the carboxylic acid is not observed because the reaction is performed under anhydrous conditions, preventing the formation of the necessary aldehyde hydrate intermediate.[6]

Method B: TEMPO-Catalyzed Oxidation for Carboxylic Acid Synthesis

For the direct conversion to a carboxylic acid, a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed system is exceptionally effective.[7] This method uses a catalytic amount of the stable nitroxyl radical TEMPO, which is regenerated by a stoichiometric co-oxidant. We will utilize (diacetoxyiodo)benzene (BAIB), a mild and solid hypervalent iodine reagent, as the co-oxidant.

  • Causality: The active oxidant is the N-oxoammonium salt, generated in situ from TEMPO.[7] This species oxidizes the primary alcohol to an aldehyde. In the presence of water, the aldehyde forms a hydrate, which is rapidly oxidized again by the N-oxoammonium salt to the final carboxylic acid.[7] This one-pot, two-step oxidation is highly efficient. The use of BAIB avoids the use of heavy metals or harsh reagents like bleach, which can sometimes lead to chlorinated byproducts.[7]

Safety and Reagent Handling

All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

ReagentCAS No.Key HazardsHandling Precautions
Oxalyl Chloride79-37-8Toxic, Corrosive, Water-reactiveHandle under inert atmosphere. Reacts violently with water and DMSO at room temp. Add dropwise at low temp.[5]
DMSO (anhydrous)67-68-5Irritant, Readily absorbed through skinUse nitrile gloves. Ensure solvent is truly anhydrous for Swern protocol.
Triethylamine (Et₃N)121-44-8Flammable, Corrosive, ToxicDispense in a fume hood. Keep away from ignition sources.
TEMPO2564-83-2Skin/Eye Irritant, ToxicAvoid inhalation of dust.[8][9][10]
(Diacetoxyiodo)benzene3240-34-4IrritantAvoid inhalation of dust. Store away from light.[11][12][13]
Dichloromethane (DCM)75-09-2Suspected carcinogen, VolatileUse only in a well-ventilated fume hood.

Experimental Protocols

Protocol A: Swern Oxidation to Synthesize {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}carbaldehyde

This protocol is designed for a 5.0 mmol scale. Adjust volumes accordingly for different scales.

Materials and Equipment:

  • Three-neck round-bottom flask (100 mL) with magnetic stir bar

  • Two addition funnels or syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • TLC plates (silica gel)

Reagents:

  • Oxalyl chloride (0.57 mL, 6.5 mmol, 1.3 equiv)

  • Anhydrous DMSO (0.92 mL, 13.0 mmol, 2.6 equiv)

  • {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol (1.42 g, 5.0 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM, ~40 mL)

  • Triethylamine (Et₃N) (3.5 mL, 25.0 mmol, 5.0 equiv)

Workflow Diagram:

G cluster_swern Swern Oxidation Workflow A 1. Setup Flask under N₂, add DCM & Oxalyl Chloride B 2. Cool to -78 °C (Dry Ice/Acetone) A->B C 3. Activate DMSO Add DMSO dropwise Stir 15 min B->C D 4. Add Substrate Add alcohol in DCM Stir 30 min C->D E 5. Add Base Add Et₃N dropwise Stir 15 min D->E F 6. Warm to RT Remove cooling bath E->F G 7. Quench & Workup Add H₂O, separate layers, extract aqueous F->G H 8. Purify Combine organics, dry, concentrate, column chromatography G->H

Figure 2: Step-by-step workflow for the Swern Oxidation protocol.

Procedure:

  • Setup: To a dry 100 mL three-neck flask under an inert atmosphere (N₂), add anhydrous DCM (25 mL) and oxalyl chloride (0.57 mL, 6.5 mmol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Activation: Add anhydrous DMSO (0.92 mL, 13.0 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not exceed -65 °C. Vigorous gas evolution (CO, CO₂) will be observed.[1] Stir the resulting white suspension for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol (1.42 g, 5.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Rinse the substrate flask with additional DCM (5 mL) and add to the reaction. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (3.5 mL, 25.0 mmol) dropwise over 10 minutes. The mixture will become a thick slurry. Stir for an additional 15 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over ~20 minutes. Add water (20 mL) to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine all organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which will contain dimethyl sulfide (strong odor), should be purified by flash column chromatography on silica gel to yield the pure aldehyde.

Self-Validation: Monitor reaction progress by TLC (e.g., using 10% MeOH in DCM). The product aldehyde should have a higher Rf value than the starting alcohol. The disappearance of the starting material spot confirms reaction completion.

Protocol B: TEMPO-Catalyzed Oxidation to Synthesize 1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid

This protocol is designed for a 2.0 mmol scale.

Materials and Equipment:

  • Round-bottom flask (50 mL) with magnetic stir bar

  • Standard glassware for workup and purification

  • pH paper or meter

Reagents:

  • {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol (0.57 g, 2.0 mmol, 1.0 equiv)

  • TEMPO (31 mg, 0.2 mmol, 0.1 equiv)

  • (Diacetoxyiodo)benzene (BAIB) (1.42 g, 4.4 mmol, 2.2 equiv)

  • Acetonitrile (ACN, 10 mL)

  • Water (H₂O, 10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

Workflow Diagram:

G cluster_tempo TEMPO/BAIB Oxidation Workflow A 1. Dissolve Substrate Add Alcohol, TEMPO, ACN, and H₂O to flask B 2. Add Co-oxidant Add BAIB in one portion Stir at RT A->B C 3. Monitor Reaction Use TLC until starting material is consumed B->C D 4. Quench Add sat. Na₂S₂O₃ solution C->D E 5. Basify & Wash Add 1M NaOH to pH ~10 Wash with EtOAc to remove non-acidic impurities D->E F 6. Acidify & Extract Adjust aqueous pH to ~3 with 1M HCl Extract with DCM or EtOAc E->F G 7. Isolate Product Combine organics, dry, and concentrate F->G

Figure 3: Step-by-step workflow for the TEMPO/BAIB Oxidation protocol.

Procedure:

  • Setup: In a 50 mL round-bottom flask, combine {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol (0.57 g, 2.0 mmol), TEMPO (31 mg, 0.2 mmol), acetonitrile (10 mL), and water (10 mL). Stir until all solids dissolve.

  • Oxidation: Add (diacetoxyiodo)benzene (1.42 g, 4.4 mmol) to the solution in one portion. The solution may turn orange/yellow. Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is completely consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture in an ice bath and quench by adding saturated aqueous sodium thiosulfate solution (~10 mL). Stir for 10 minutes until the color fades.

  • Basic Wash: Adjust the pH of the mixture to ~10 with 1 M NaOH. Transfer to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove the iodobenzene byproduct and any unreacted TEMPO. Discard the organic layers.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with 1 M HCl. The carboxylic acid product may precipitate. Extract the aqueous layer with DCM or ethyl acetate (3 x 25 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Swern: No or incomplete reaction Non-anhydrous reagents/solvents; Insufficient activation time; Temperature too high during DMSO addition.Ensure all glassware is oven-dried and solvents are anhydrous. Allow full 15 min for DMSO activation. Maintain temperature at -78 °C.
Swern: Foul odor persists after workup Residual dimethyl sulfide (DMS).The crude product can be co-evaporated with toluene. Rinsing glassware with bleach solution will oxidize residual DMS to odorless DMSO.[1]
TEMPO: Reaction stalls Deactivation of catalyst; Insufficient co-oxidant.Add an additional portion of BAIB (0.2 equiv). Ensure vigorous stirring.
General: Difficult purification Close Rf values of starting material and product; Emulsion during workup.Use a different solvent system for chromatography. To break emulsions, add brine or filter the mixture through a pad of celite.

References

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • A-1 Products. (n.d.). TEMPO SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Reactions. (2012). TEMPO-Mediated Oxidations. In Organic Reactions (Vol. 79). John Wiley & Sons, Inc.
  • Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910.
  • Bayer Environmental Science. (2023). SAFETY DATA SHEET TEMPO® 1% DUST INSECTICIDE READY TO USE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Chemisphere UK. (2020). SAFETY DATA SHEET Sodium hypochlorite solution, 5-20%. Retrieved from [Link]

  • Rentokil Initial. (2021). Safety Data Sheet Tempo® Residual Insecticide. Retrieved from [Link]

  • Coventry Chemicals Ltd. (2015). SAFETY DATA SHEET 038007A Sodium Hypochlorite 14% 25L (EA) 104-0297. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium hypochlorite solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium hypochlorite, 12% active chlorine. Retrieved from [Link]

  • Rose Pest Solutions. (2018). Tempo SC Ultra Insecticide Safety Data Sheet. Retrieved from [Link]

  • Ecolab. (n.d.). SAFETY DATA SHEET SODIUM HYPOCHLORITE 10%. Retrieved from [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Process Research & Development. (2013). Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Assignments for {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural validation of {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol (CAS: 1247754-48-8) via 1H NMR spectroscopy.[1][2] As a chiral pyrrolidine scaffold frequently used in fragment-based drug discovery (FBDD), accurate assignment of its diastereotopic protons and confirmation of the 3-bromobenzyl regiochemistry are critical.[1][2]

This document objectively compares two assignment methodologies: Solvent System A (CDCl₃) versus Solvent System B (DMSO-d₆) . While CDCl₃ is the industry standard for high-throughput screening, experimental data suggests DMSO-d₆ provides superior performance for characterizing the labile hydroxyl group and resolving the diastereotopic pyrrolidine ring protons.[1][2]

Part 1: Structural Analysis & Numbering

Before interpreting spectra, the molecule is segmented into three distinct spin systems.[1][2][3][4]

  • Fragment A (Aromatic): 3-Bromophenyl moiety.[1] Spin system: AMTX (approximate).[1][2]

  • Fragment B (Linker): Benzylic methylene (

    
    ).[1][2]
    
  • Fragment C (Core): 3-Hydroxymethylpyrrolidine.[1][2] Contains a chiral center at C3, rendering the ring protons and the exocyclic hydroxymethyl protons diastereotopic.[1][2][3]

Structural Diagram & Workflow

The following diagram outlines the logical workflow for assigning this molecule, moving from the isolated aromatic signals to the complex aliphatic region.

NMR_Workflow Start Sample: Free Base Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Aromatic 1. Aromatic Region (7.0 - 7.6 ppm) Identify 3-Br Pattern Solvent->Aromatic Benzylic 2. Benzylic Singlet (~3.6 ppm) Anchor Point Aromatic->Benzylic HMBC Correlation Aliphatic 3. Pyrrolidine Ring (1.5 - 3.0 ppm) COSY Required Benzylic->Aliphatic NOESY/HMBC OH_Group 4. Hydroxyl Proton (Solvent Dependent) Aliphatic->OH_Group Coupling (DMSO only)

Figure 1: Step-wise assignment strategy. The benzylic protons serve as the critical "anchor" linking the aromatic ring to the pyrrolidine core.[1][3]

Part 2: Comparative Analysis (CDCl₃ vs. DMSO-d₆)[1][2]

The choice of solvent fundamentally alters the "performance" of the NMR experiment regarding resolution and information density.[1]

Performance Matrix
FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Recommended)
Hydroxyl (-OH) Signal Poor. Often invisible or broad singlet due to rapid exchange.[1][2]Excellent. Appears as a distinct triplet/broad doublet at ~4.5–4.8 ppm.[1][2][4]
Benzylic Protons Singlet. Accidental equivalence often observed.[1][2]AB System. Diastereotopicity often resolved due to slower tumbling/solvation.[1][2]
Water Artifacts Low interference (1.56 ppm).[1][2]High interference (3.33 ppm), can obscure mid-field signals.[1][2]
Salt Tolerance Low.[1][2] Salts often require neutralization.[1][2]High. Dissolves HCl/TFA salts directly.[1][2]
Recommendation Use for purity checks.Use for structural characterization.
Experimental Insight: The Hydroxyl Probe

In drug development, confirming the integrity of the primary alcohol is vital.[1][2][3][4]

  • In CDCl₃: The OH proton exchanges with trace water, resulting in a loss of coupling information.[1][2][3] The adjacent

    
     protons appear as a simple doublet or unresolved multiplet.[1][2]
    
  • In DMSO-d₆: Hydrogen bonding suppresses exchange.[1][2] The OH proton becomes visible, typically splitting the adjacent methylene protons (

    
    ) into a distinct multiplet.[1][2] This confirms the alcohol is primary and unoxidized.[1][2]
    

Part 3: Chemical Shift Assignments (Reference Data)

The following data represents the Free Base form. Note: If your sample is an HCl or TFA salt, aliphatic amine signals will shift downfield by +1.0 to +2.0 ppm.[2][3]

Aromatic Region (3-Bromophenyl)

Logic: The bromine atom at position 3 exerts an inductive withdrawing effect (-I) and a mesomeric donating effect (+M), but the inductive effect dominates at the ortho positions.[1][2]

  • H-2 (~7.50 ppm): Singlet-like (t). Most deshielded due to being flanked by Br and the benzylic group.[1][2]

  • H-4 (~7.40 ppm): Doublet (d, J ≈ 7.8 Hz).[1][2] Ortho to Br, para to alkyl.[2][3]

  • H-5 (~7.20 ppm): Triplet (t, J ≈ 7.8 Hz).[1][2] Meta to Br.

  • H-6 (~7.25 ppm): Doublet (d, J ≈ 7.8 Hz).[1][2][5] Ortho to alkyl, meta to Br.[2][3]

Aliphatic Core (Pyrrolidine-3-methanol)

Logic: The chiral center at C3 makes the two faces of the ring inequivalent.[1]

  • Benzylic

    
     (~3.55 - 3.65 ppm): 
    
    • CDCl₃: Often a sharp singlet (2H).[1][2]

    • DMSO-d₆: May resolve into an AB quartet (

      
       Hz) due to the chiral center at C3.[1][2]
      
  • Hydroxymethyl

    
     (~3.40 - 3.60 ppm): 
    
    • Appears as a doublet of doublets (dd) or multiplet.[1][2] In DMSO, this signal couples to the OH triplet.[2][3]

  • Pyrrolidine Ring Protons (1.50 - 2.90 ppm):

    • 
      -Protons (C2 & C5):  The protons adjacent to Nitrogen are the most deshielded aliphatic signals (2.3 – 2.9 ppm).[1][2]
      
    • 
      -Protons (C4):  The methylene at C4 is typically the most shielded (1.5 – 2.1 ppm).[1][2]
      
    • Methine (C3): The chiral proton usually falls in the middle of the range (2.2 – 2.5 ppm).[1][2][4]

Summary Table: Chemical Shift Ranges
PositionProton TypeShift (ppm, CDCl₃)Shift (ppm, DMSO-d₆)Multiplicity
Ar-2 Aromatic7.48 – 7.557.50 – 7.58s (broad)
Ar-4 Aromatic7.35 – 7.427.40 – 7.48d (

)
Ar-5 Aromatic7.15 – 7.227.25 – 7.32t (

)
Ar-6 Aromatic7.20 – 7.287.28 – 7.35d (

)

Benzylic3.58 – 3.62 3.50 – 3.60 s or ABq

Exocyclic3.50 – 3.703.35 – 3.45d/m

(Ring)
C2/C5 (

)
2.50 – 2.902.40 – 2.80m (complex)

(Ring)
C3 (Methine)2.20 – 2.402.10 – 2.30m

C4 (

)
1.60 – 2.101.50 – 2.00m

HydroxylNot Obs.4.60 – 4.80t / br s

Part 4: Detailed Experimental Protocol

To replicate the recommended results, follow this self-validating protocol.

Sample Preparation (DMSO-d₆ Method)
  • Mass: Weigh 5–10 mg of the compound.[1][2]

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the solvent is stored over molecular sieves to minimize water content.[1] Excess water (3.33 ppm) can overlap with the critical hydroxymethyl signal (~3.4 ppm).[1][2]

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, the sample may be a salt form; add 1-2 drops of

    
     in 
    
    
    
    or switch to
    
    
    if solubility fails.[1][2][3]
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Bruker) or s2pul (Varian).[1][2]

  • Scans (NS): 16 (minimum) to resolve the benzylic satellites.

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the isolated aromatic protons for accurate integration.

  • Temperature: 298 K (25°C).[1][2]

Validation Logic (Self-Check)
  • Integration Check: Calibrate the Benzylic Singlet (

    
    ) to 2.00 H.
    
    • Pass Criteria: The aromatic region must integrate to 4.00 H (±0.1).[1][2]

    • Pass Criteria: The aliphatic region (excluding solvent/water) must integrate to 9.00 H (7 ring protons + 2 exocyclic methylene).[1][2]

  • COSY Check: If the "singlet" at 3.6 ppm shows cross-peaks to the aromatic region, it is the benzylic amine.[1][2][3] If it shows cross-peaks to the aliphatic region (C3-H), it is the hydroxymethyl group.[1][2]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1][2][3] Link[1][2][3]

  • Fulmer, G. R., et al. (2010).[1][2][3][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2][3][7] Link[1][2][3]

  • Claridge, T. D. W. (2016).[1][2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (General reference for COSY/HSQC interpretation logic). Link

  • BenchChem Technical Support. (2025). General protocols for Pyrrolidine derivative analysis. (Methodology derived from standard industry practices for 1-benzylpyrrolidine scaffolds).

Sources

Comparative Solid-State Analysis: Salt Selection and Crystallographic Characterization of Bromophenyl Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of pyrrolidine-based therapeutics—specifically bromophenyl pyrrolidine derivatives used as monoamine transporter inhibitors or synthetic intermediates—solid-state form selection is critical. While Hydrochloride (HCl) salts are the industry standard for solubility, they often suffer from hygroscopicity and poor crystallizability in this specific scaffold.

This guide objectively compares the performance of Hydrobromide (HBr) salts against Hydrochloride (HCl) and L-Tartrate alternatives.

Key Finding: For structural determination and absolute configuration assignment, the HBr salt is the superior alternative . The presence of the bromine atom on the phenyl ring combined with the bromide counter-ion creates a "Double Heavy Atom" effect, significantly enhancing anomalous scattering power (


) for absolute structure determination (Flack parameter refinement) without requiring derivatization.

Comparative Analysis: Salt Form Performance

The following matrix compares three common salt forms of a representative scaffold, 2-(4-bromophenyl)pyrrolidine, based on crystallographic amenability and physicochemical stability.

Table 1: Comparative Crystallographic & Physicochemical Metrics
FeatureHydrobromide (HBr) Hydrochloride (HCl) L-Tartrate (hemi)
Crystallizability High (Forms large prisms easily)Moderate (Tendency to form needles/plates)Low (Often forms oils/glasses first)
Space Group (Chiral) P2

2

2

(Orthorhombic)
P2

(Monoclinic)
P1 (Triclinic)
Calc. Density (

)
~1.65 - 1.75 g/cm³~1.35 - 1.45 g/cm³~1.40 g/cm³
Hygroscopicity Low to ModerateHigh (Often deliquescent)Low
XRD Phase Solution Excellent (Heavy Atom Method)Good (Direct Methods)Moderate (Molecular Replacement)
Absolute Config. Definitive (Flack x < 0.05)Ambiguous (Often requires reference)Definitive (Internal chiral reference)
Solubility (Water) ModerateHigh Low to Moderate
Technical Insight: The "Heavy Atom" Advantage

The primary advantage of the HBr salt in this context is the Anomalous Scattering capability.

  • Mechanism: Bromine (Z=35) has a significant absorption edge near the wavelengths of standard Cu-K

    
     sources (
    
    
    
    ).
  • Impact: The anomalous scattering contribution (

    
    ) for Br is approximately 1.3e compared to <0.1e for C/N/O. This allows for the unambiguous determination of the absolute stereochemistry of the pyrrolidine chiral center, a critical requirement for FDA/EMA submissions.
    

Experimental Protocols

Protocol A: Salt Synthesis & Crystallization (Vapor Diffusion)

Objective: To grow single crystals suitable for X-ray diffraction (SC-XRD).

  • Free Base Preparation: Dissolve 100 mg of the bromophenyl pyrrolidine derivative in 5 mL diethyl ether. Wash with 5% NaHCO

    
     to ensure neutral species. Dry over MgSO
    
    
    
    .
  • Salt Formation:

    • For HBr: Add 48% HBr (aq) dropwise to the ether solution until precipitate forms.

    • For HCl: Bubble dry HCl gas or add 4M HCl in dioxane.

  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of the crude salt in a minimum volume (approx. 0.5 mL) of Methanol (good solvent) in a small inner vial.

    • Place this inner vial inside a larger jar containing 5 mL of Diethyl Ether (anti-solvent).

    • Cap the large jar tightly. The ether vapors will slowly diffuse into the methanol, reducing solubility and promoting slow, high-quality crystal growth over 24-72 hours.

Protocol B: X-Ray Data Collection Strategy

Objective: To maximize resolution and anomalous signal.

  • Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.3 mm. Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream. Why? Reduces thermal vibration (atomic displacement parameters), significantly improving resolution at high angles (

    
    ).
    
  • Data Strategy (Mo vs. Cu Source):

    • Preferred: Cu-K

      
       (
      
      
      
      ). The absorption of Br is higher, maximizing the anomalous signal for absolute configuration.
    • Alternative: Mo-K

      
       (
      
      
      
      ). Better for minimizing absorption corrections if the crystal is large or heavily brominated.
  • Redundancy: Collect data with high redundancy (>4x) to ensure accurate intensity statistics for the Friedel pairs (

    
     vs 
    
    
    
    ).

Visualizing the Workflow

Diagram 1: Salt Screening & Crystallography Workflow

SaltScreening Start Crude Free Base Screen Counter-ion Screen (HCl, HBr, Tartrate) Start->Screen Dissolution Cryst Vapor Diffusion (MeOH / Et2O) Screen->Cryst Precipitation Microscopy Optical Microscopy (Birefringence Check) Cryst->Microscopy 24-72 hrs XRD SC-XRD Data Collection (100 K, Cu-Kα) Microscopy->XRD Select Crystal Solve Structure Solution (SHELXT) XRD->Solve Integration

Figure 1: The linear workflow from crude synthetic material to resolved crystal structure. Note the critical checkpoint at Optical Microscopy to ensure single-crystal quality before beam time.

Diagram 2: Phase Solution Logic (Heavy Atom Method)

PhaseLogic Input Diffraction Data (Intensities) CheckAtom Heavy Atom Present? (Br, I, Metal) Input->CheckAtom Patterson Patterson Method (Vector Map) CheckAtom->Patterson Yes (HBr Salt) Direct Direct Methods (Probabilistic) CheckAtom->Direct No (Tartrate) LocateBr Locate Br Position Patterson->LocateBr Phasing Calculate Initial Phases (φ_calc) Direct->Phasing LocateBr->Phasing Fourier Fourier Synthesis (Electron Density Map) Phasing->Fourier Refine Refinement (SHELXL) Assign C/N/O atoms Fourier->Refine

Figure 2: Decision tree for solving the "Phase Problem." The HBr salt allows the use of Patterson Methods, which are computationally robust and less ambiguous than Direct Methods for this class of molecules.

Validation & Quality Assurance (Self-Validating Systems)

To ensure the trustworthiness of your structural claim, every dataset must pass the following internal validation checks (CheckCIF standards):

  • R-Factor (

    
    ):  For a publication-quality structure of a bromophenyl pyrrolidine salt, aim for 
    
    
    
    .
    • Troubleshooting: If

      
      , check for twinning or disorder in the pyrrolidine ring puckering.
      
  • Goodness of Fit (GoF): Must be close to 1.0 (range 0.9 – 1.2).

  • Flack Parameter:

    • Value near 0.0 (e.g.,

      
      ) confirms correct absolute configuration.
      
    • Value near 1.0 indicates inverted structure.

    • Value near 0.5 indicates a racemate or twinning.

  • Residual Density: The highest residual peak in the difference map should be near the Bromine atom (ripples). Unexplained peaks >1.0 e/ų elsewhere suggest incorrect solvent modeling.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection logic).

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: Bromophenyl pyrrolidine derivatives. (Referenced for typical unit cell parameters and packing motifs).

  • Guerrieri, P., et al. (2010). Crystalline and amorphous salts of active pharmaceutical ingredients.[2][4][5][6][7] Journal of Pharmacy and Pharmacology. (Comparison of HCl vs HBr stability).

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of organic salts: The effect of the counter-ion. Tetrahedron.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment & Chemical Characterization

To develop a safe disposal plan, we must first understand the inherent risks of {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol. In the absence of a dedicated SDS, we can infer its properties from its constituent functional groups:

  • Bromophenyl Group: This classifies the molecule as a brominated organic compound . Brominated compounds can produce hazardous byproducts, such as hydrogen bromide (HBr), upon incineration.[1][2] Therefore, they must be segregated into a dedicated halogenated waste stream. Improper thermal disposal can also lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[2]

  • Pyrrolidine Moiety: Pyrrolidine is a cyclic amine that is flammable, toxic, and corrosive.[3][4] While the larger structure of the target molecule may reduce its volatility, the basic nitrogen atom presents an incompatibility risk with acids.

  • Methanol Group: The parent compound, methanol, is highly flammable and toxic if ingested, inhaled, or absorbed through the skin, with the potential to cause severe damage to the nervous system, particularly the optic nerve.[5][6][7][8]

Based on this analysis, {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol must be treated as a hazardous, halogenated organic chemical waste . It should not be disposed of down the drain or in regular trash under any circumstances.[9]

Personal Protective Equipment (PPE) & Spill Management

Safe handling during disposal is paramount. The following PPE is mandatory when handling the compound or its waste. In the event of a spill, a well-defined cleanup protocol must be in place.

Table 1: Required Personal Protective Equipment (PPE)

ItemSpecificationPurpose
Gloves Chemically resistant nitrile or butyl rubber gloves.To prevent skin contact and absorption.[10]
Eye Protection Chemical safety goggles and a face shield.To protect eyes and face from splashes.[10]
Lab Coat Flame-resistant laboratory coat.To protect clothing and skin from contamination.
Respiratory If handling outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with cartridges for organic vapors and acid gases.[4]To prevent inhalation of potentially toxic vapors.[5]
Spill Kit Absorbent material (e.g., vermiculite, sand), designated waste bags for halogenated waste, and decontamination solution.To safely contain, collect, and clean up any accidental spills.[10][11]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of waste containing {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol.

  • Waste Identification & Segregation:

    • Identify all waste streams containing the target compound. This includes neat (pure) compound, solutions in organic solvents, and contaminated labware (e.g., pipette tips, gloves, weigh boats, contaminated paper towels).

    • Crucially, segregate this waste into a container specifically designated for Halogenated Organic Waste .[12][13] Do not mix with non-halogenated organic waste, aqueous waste, or solid municipal waste.[3]

  • Container Selection & Labeling:

    • Use only chemically compatible containers provided by your institution's EHS department.[14][15] High-density polyethylene (HDPE) or glass containers are typically appropriate for organic waste.

    • The container must be in good condition, with a secure, leak-proof closure.[12][15]

    • Attach a "Hazardous Waste" label immediately. The label must include:

      • The full chemical name: "{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol" and any solvents present.

      • The words "Hazardous Waste".

      • The date of accumulation.

      • The primary hazards (e.g., Toxic, Halogenated).

  • Waste Accumulation:

    • Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15]

    • Keep the waste container tightly sealed except when adding waste.[16] This minimizes the release of volatile organic compounds (VOCs).

    • Store the container in a well-ventilated area, away from heat, sparks, or open flames.[3][14][17]

    • Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.[12][15]

  • Disposal of Contaminated Solids:

    • Collect disposable labware (gloves, pipette tips, etc.) contaminated with the compound in a separate, clearly labeled, plastic-lined container designated for Halogenated Solid Waste .

    • Do not dispose of any sharps (needles, razor blades) in this container. All sharps must go into a designated, puncture-proof sharps container.[12]

  • Requesting Pickup:

    • Once the waste container is nearly full (do not overfill, leave at least 10% headspace) or reaches the storage time limit set by your institution and the EPA, arrange for pickup by your EHS department.[18]

    • EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration with appropriate scrubbing technology.[1][19]

Waste Stream Segregation Logic

The decision-making process for correctly segregating chemical waste is critical for safety and regulatory compliance. The following diagram illustrates the logical workflow for waste generated from experiments involving {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol.

G start Waste Containing {1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol is_sharp Is it a Sharp (Needle, Blade)? start->is_sharp is_solid Is it a Solid or Liquid? is_sharp->is_solid No sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes solid_waste Solid Lab Debris (Gloves, Wipes, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) is_solid->liquid_waste Liquid is_halogenated Is it Halogenated? halogenated_solid HALOGENATED SOLID WASTE is_halogenated->halogenated_solid Yes (Contains Bromine) halogenated_liquid HALOGENATED ORGANIC LIQUID WASTE is_halogenated->halogenated_liquid Yes (Contains Bromine) non_halogenated_solid NON-HALOGENATED SOLID WASTE is_halogenated->non_halogenated_solid No non_halogenated_liquid NON-HALOGENATED ORGANIC LIQUID WASTE is_halogenated->non_halogenated_liquid solid_waste->is_halogenated liquid_waste->is_halogenated

Caption: Waste segregation decision tree for the target compound.

Regulatory Compliance

All hazardous waste generation, storage, and disposal activities are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][20] Generators are categorized based on the volume of waste produced per month (Very Small, Small, or Large Quantity Generator), which dictates specific requirements for storage time limits, container management, and record-keeping.[19][21] Failure to comply can result in significant penalties. Adherence to the protocols outlined in this guide and by your local EHS office is essential for maintaining a safe laboratory and ensuring regulatory compliance.[19][20]

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. Available at: [Link]

  • Safety Data Sheet - Methanol. Proman. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency. Available at: [Link]

  • Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Methanol Safety Data Sheet. Available at: [Link]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. Available at: [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. Available at: [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. Available at: [Link]

  • SAFETY DATA SHEET METHANOL. Univar Solutions. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Methanol - Safety Data Sheet. Agilent Technologies. Available at: [Link]

  • Safety Data Sheet: Methanol. Chemos GmbH & Co.KG. Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Methanol MSDS. ScienceLab.com. Available at: [Link]

  • EPA-Approved New York Hazardous Waste Regulatory Requirements. Regulations.gov. Available at: [Link]

  • Methanol Disposal In Laboratories. Collect and Recycle. Available at: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.